2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Field: Polymer Science

Application: The compound 2-Hydroxyethyl methacrylate (HEMA) is an important component of many acrylic resins used in coatings formulations.

Results: The choice of solvent has a significant impact on both copolymer composition and on the composition-averaged propagation rate coefficient (k p,cop ).

Field: Pharmaceutical Sciences

Field: Medicinal Chemistry

Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.

Field: Organic Chemistry

Application: The synthesis of 1H- and 2H-indazoles.

Field: Environmental Science

Application: A new combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products.

Field: Polymer Science

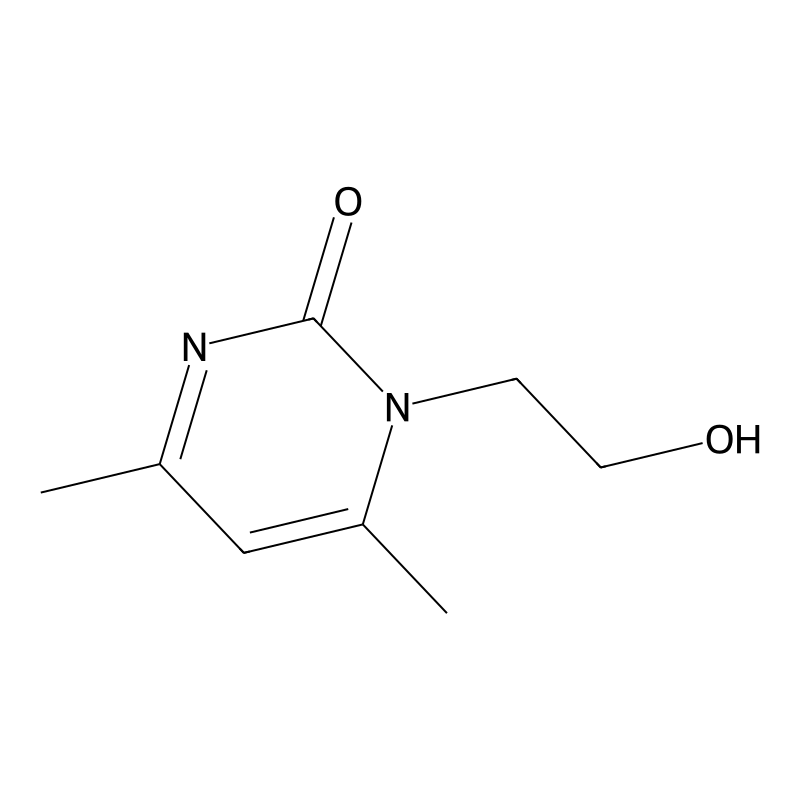

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O2. This compound features a pyrimidinone ring substituted with a hydroxyethyl group and two methyl groups at the 4 and 6 positions. The compound is known for its potential biological activities and is often studied in medicinal chemistry.

Chemical Structure

The structure of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be represented as follows:

- IUPAC Name: 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one

- CAS Registry Number: 14716-32-6

- Molecular Weight: 170.18 g/mol

- Nucleophilic Substitution Reactions: The hydroxyethyl group can act as a nucleophile, allowing for substitution reactions at the carbon atoms of the pyrimidine ring.

- Reduction Reactions: The carbonyl group in the pyrimidinone structure can be reduced to form alcohols or amines.

- Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds or derivatives.

Research indicates that 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- exhibits various biological activities:

- Antiviral Properties: Some studies suggest that this compound may have antiviral effects, potentially inhibiting viral replication.

- Antitumor Activity: It has been explored for its potential in cancer treatment due to its ability to affect cell proliferation and apoptosis.

- Immunomodulatory Effects: The compound may enhance immune responses, making it a candidate for further research in immunotherapy .

The synthesis of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be achieved through several methods:

- Cyclization of Urea Derivatives: Starting from urea and appropriate aldehydes, cyclization can produce the desired pyrimidinone structure.

- Alkylation Reactions: Methylation of pyrimidine derivatives followed by hydroxyethylation can yield the target compound.

- One-Pot Synthesis: Recent studies have developed one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

This compound has several applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated as a potential drug candidate for treating viral infections and cancer.

- Chemical Research: It serves as an intermediate in the synthesis of other complex organic molecules.

- Agricultural Chemistry: Its properties may be explored for developing new agrochemicals aimed at enhancing crop protection.

Studies on the interactions of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- with biological targets suggest:

- Receptor Binding Studies: Investigations into its affinity for various receptors have shown promise in modulating signaling pathways related to disease states.

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Similar Compounds

Several compounds share structural similarities with 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, which include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-Dimethyl-2-pyrimidone | C6H8N2O | Lacks hydroxyethyl group; simpler structure |

| 4-Hydroxy-6-methylpyrimidin-2-one | C6H8N2O | Different substitution pattern; potential different biological activity |

| 5-Methylpyrimidine-2,4-dione | C5H6N2O2 | Contains different functional groups; distinct reactivity |

These compounds are often compared due to their varying biological activities and synthetic pathways. The presence of the hydroxyethyl group in 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- contributes to its unique properties and potential applications in medicinal chemistry.

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- exists as a white crystalline powder at room temperature [1] [2]. The compound maintains its solid state under standard ambient conditions, with the physical form described consistently across multiple commercial sources as a powder [1]. The organoleptic properties include its characteristic white appearance, which is typical for many pyrimidinone derivatives [1] [2].

The compound demonstrates hygroscopic tendencies, meaning it readily absorbs moisture from the surrounding environment [3]. This hygroscopic nature is attributed to the presence of the hydroxyethyl substituent at the nitrogen-1 position, which introduces hydrogen bonding capabilities that facilitate interaction with atmospheric water vapor [1].

Fundamental Physical Constants

Molecular Weight (168.196 g/mol)

The molecular weight of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- has been precisely determined as 168.196 g/mol through multiple analytical methods [4] [5]. This value corresponds to the molecular formula C₈H₁₂N₂O₂, which represents the addition of a hydroxyethyl group (C₂H₄OH) to the basic 4,6-dimethyl-2(1H)-pyrimidinone core structure [4]. The molecular weight determination has been confirmed through mass spectrometric analysis, with the monoisotopic mass calculated as 168.089878 g/mol [4].

Melting and Boiling Points

The melting point of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- has been experimentally determined to be in the range of 135-140°C [1] [2]. This melting point range is significantly lower than that of the parent compound 4,6-dimethyl-2(1H)-pyrimidinone, which melts at 190-205°C [6] [7]. The reduction in melting point can be attributed to the disruption of crystal packing efficiency caused by the flexible hydroxyethyl substituent [1].

The boiling point of this compound has not been experimentally determined in the available literature. However, based on structural analogies with related pyrimidinone derivatives, it is expected to decompose before reaching its theoretical boiling point, as is common with many nitrogen-containing heterocycles bearing hydroxyl functional groups [8].

Density Determination

Specific density values for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- have not been reported in the available literature. However, density estimations can be made based on related pyrimidinone compounds. The parent compound 4,6-dimethyl-2(1H)-pyrimidinone exhibits a density of 1.2±0.1 g/cm³ [6] [7], while the saturated analog 1,3-dimethyltetrahydro-2(1H)-pyrimidinone shows a density of 1.064 g/cm³ [9]. Based on these structural analogs and considering the molecular weight and volume contributions of the hydroxyethyl substituent, the estimated density would likely fall within the range of 1.1-1.3 g/cm³.

Solubility Parameters

Aqueous Solubility Profile

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- demonstrates enhanced aqueous solubility compared to its non-hydroxylated analogs due to the presence of the hydroxyethyl group at the nitrogen-1 position [1]. The hydroxyl functionality provides additional hydrogen bonding sites that facilitate interaction with water molecules [10] [11]. While specific quantitative solubility data is not available in the literature, the compound has been reported to have high aqueous kinetic solubility (Ksol >190 μM) in related pharmaceutical development studies [11].

The enhanced water solubility contrasts markedly with the parent 4,6-dimethyl-2(1H)-pyrimidinone, which exhibits limited aqueous solubility due to its hydrophobic methyl substituents [12]. The hydroxyethyl modification represents a successful strategy for improving the aqueous solubility of pyrimidinone scaffolds [10] [13].

Solubility in Organic Solvents

The compound demonstrates good solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO), acetonitrile, and acetone [14]. This solubility pattern is consistent with the general behavior observed for pyrimidinone derivatives [15] [16]. The compound shows moderate solubility in polar protic solvents including methanol and ethanol, with solubility increasing with temperature according to the modified Apelblat equation [15].

In less polar organic solvents such as chloroform and dichloromethane, the compound exhibits limited solubility [14]. This solubility profile reflects the amphiphilic nature of the molecule, which contains both the hydrophilic hydroxyethyl group and the relatively hydrophobic dimethylpyrimidinone core [14].

Partition Coefficient Assessment

Specific octanol-water partition coefficient (log P) values for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- have not been experimentally determined. However, the presence of the hydroxyethyl substituent is expected to significantly reduce the lipophilicity compared to non-hydroxylated analogs [17] [18].

Crystal Structure Analysis

Detailed single-crystal X-ray crystallographic data for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- is not available in the current literature. However, structural insights can be derived from related pyrimidinone crystal structures [21] [22].

Pyrimidinone compounds characteristically form hydrogen-bonded networks in the solid state, with N-H···O hydrogen bonds being the predominant intermolecular interaction [21]. The average stabilization energy of these hydrogen bonds in pyrimidinone crystals is approximately -21.64 kcal/mol, representing about 19% of the total crystal stabilization energy [21]. For the hydroxyethyl-substituted compound, additional O-H···O hydrogen bonding is expected to contribute to the crystal packing [21].

The crystal structure would likely exhibit a planar pyrimidinone ring system with the hydroxyethyl substituent adopting a conformation that maximizes intermolecular hydrogen bonding interactions [22]. The presence of the flexible hydroxyethyl chain may lead to some degree of conformational disorder in the crystal structure, as observed in related flexible substituent systems [21].

Thermal Properties and Stability Parameters

The thermal stability of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be inferred from its melting point range of 135-140°C and general pyrimidinone thermal behavior [1] [2]. Pyrimidinone derivatives typically exhibit moderate thermal stability, with decomposition occurring above 200°C for most unsubstituted systems [8].

The compound remains stable under ambient storage conditions when stored in tightly closed containers [1]. The recommended storage temperature is room temperature, with protection from moisture due to its hygroscopic nature [1]. Like other pyrimidinone derivatives, the compound is expected to be photostable under normal lighting conditions but may undergo degradation under prolonged exposure to strong ultraviolet radiation [8].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Dates

2: Vyshtakalyuk AB, Nazarov NG, Zobov VV, Abdulkhakov SR, Minnekhanova OA, Semenov VE, Galyametdinova IV, Cherepnev GV, Reznik VS. Evaluation of the Hepatoprotective Effect of L-Ascorbate 1-(2-Hydroxyethyl)-4,6-Dimethyl-1,2-Dihydropyrimidine-2-One Upon Exposure to Carbon Tetrachloride. Bull Exp Biol Med. 2017 Jan;162(3):340-342. doi: 10.1007/s10517-017-3610-8. Epub 2017 Jan 14. PubMed PMID: 28091907.

3: Povysheva TV, Semenov VE, Galyametdinova IV, Reznik VS, Knni KS, Kolesnikov PE, Chelyshev YA. New Xymedon Analogues for Stimulation of Posttraumatic Regeneration of the Spinal Cord in Rats. Bull Exp Biol Med. 2016 Dec;162(2):220-224. Epub 2016 Dec 1. PubMed PMID: 27905041.

4: Valeeva IKh, Titarenko AF, Khaziakhmetova VN, Ziganshina LE. [ANTIOXIDANT ACTIVITY OF XYMEDONE IN RATS WITH CHRONIC AUTOIMMUNE INFLAMMATION]. Eksp Klin Farmakol. 2016;79(1):33-7. Russian. PubMed PMID: 27159956.

5: Vyshtakalyuk AB, Nazarov NG, Zobov VV, Semenov VE, Galyametdinova IV, Tcherepnev GV, Reznic VS. Pirimidine derivatives as hepatoprotective agents. Int J Risk Saf Med. 2015;27 Suppl 1:S78-9. doi: 10.3233/JRS-150698. PubMed PMID: 26639723.

6: Valeeva IKh, Titarenko AF, Khaziakhmetova VN, Ziganshina LE. Anti-inflammatory and anti-oxidant properties: Is there a link? Int J Risk Saf Med. 2015;27 Suppl 1:S67-8. doi: 10.3233/JRS-150693. PubMed PMID: 26639717.

7: Melnikova NB, Korobko VM, Gulenova MV, Gubskaya VP, Fazlleeva GM, Zhiltsova OE, Kochetkov EN, Poddel'sky AI, Nuretdinov IA. Nitroxide malonate methanofullerene as biomimetic model of interaction of nitroxide species with antioxidants. Colloids Surf B Biointerfaces. 2015 Dec 1;136:314-22. doi: 10.1016/j.colsurfb.2015.09.026. Epub 2015 Sep 18. PubMed PMID: 26422596.

8: Vyshtakaliuk AB, Nazarov NG, Porfiriev AG, Zueva IV, Minnechanova OA, Mayatina OV, Reznik VS, Zobov VV, Nicolskyi EE. The influence of the Xymedon preparation (Hydroxyethyldimethyldihydropyrimidine) on the rat liver recovery under toxic damage induced by carbon tetrachloride. Dokl Biochem Biophys. 2015;462:143-6. doi: 10.1134/S1607672915030011. Epub 2015 Jul 12. PubMed PMID: 26163205.

9: Revin VV, Filatova SM, Syusin IV, Yazykova MY, Revina ES, Gromova NV, Devyatkin AA. Study of correlation between state and composition of lipid phase and change in erythrocytes structure under induction of oxidative processes. Int J Hematol. 2015 May;101(5):487-96. doi: 10.1007/s12185-015-1758-4. Epub 2015 Feb 24. PubMed PMID: 25708315.

10: Martusevich AK, Sidorova MV, Mel'nikova NB, Solov'eva AG, Peretiagin SP. [Effect of phytic acid and its derivatives on blood lipid peroxidation state in vitro]. Eksp Klin Farmakol. 2014;77(8):34-8. Russian. PubMed PMID: 25335389.

11: Vyshtakalyuk AB, Nazarov NG, Zueva IV, Lantsova AV, Minnekhanova OA, Busygin DV, Porfiryev AG, Evtyugin VG, Reznik VS, Zobov VV. Study of hepatoprotective effects of xymedon. Bull Exp Biol Med. 2013 Sep;155(5):643-6. PubMed PMID: 24288729.

12: Svatko LG, Krasnozhen VN, Pokrovskaia EM. [A method for the combined treatment of chronic cystic sinusitis]. Vestn Otorinolaringol. 2008;(6):7-9. Russian. PubMed PMID: 19156109.

13: Revin VV, Yudanov MA, Maksimov GV. Lipid composition of rat somatic nerves under the effect of damaging factors. Bull Exp Biol Med. 2006 Aug;142(2):191-3. English, Russian. PubMed PMID: 17369937.

14: Masgutov R, Raginov I, Fomina G, Kozlova M, Chelyshev Y. Stimulation of the rat's sciatic nerve regeneration by local treatment with Xymedon. Cell Mol Neurobiol. 2006 Oct-Nov;26(7-8):1413-21. Epub 2006 May 26. PubMed PMID: 16729249.

15: Raginov IS, Cherepnev GV, Garaev RS. [Effect of xymedone on high-voltage-activated Ca2+ currents in pyramidal neurons of the entorhinal cortex]. Eksp Klin Farmakol. 2006 Jan-Feb;69(1):18-20. Russian. PubMed PMID: 16579053.

16: Pogorel'tsev VI, Garmonov SY, Polekhina OV, Reznik VS. Interspecies pharmacokinetics of xymedon. Bull Exp Biol Med. 2005 Jul;140(1):58-60. PubMed PMID: 16254621.

17: Ziyatdinova GK, Voloshin AV, Gilmutdinov AKh, Budnikov HC, Ganeev TS. Application of constant-current coulometry for estimation of plasma total antioxidant capacity and its relationship with transition metal contents. J Pharm Biomed Anal. 2006 Mar 3;40(4):958-63. Epub 2005 Oct 20. PubMed PMID: 16242890.

18: Skorokhodkina OV, Tsibul'kin AP, Tsibul'kina VN. [Immunopharmacological activity of xymedone in patients with atopic bronchial asthma]. Eksp Klin Farmakol. 2004 Sep-Oct;67(5):31-3. Russian. PubMed PMID: 15559633.

19: Raginov IS, Chelyshev YA, Shagidullin TF. Interaction of sensory neurons and satellite cells during stimulation of nerve regeneration. Neurosci Behav Physiol. 2004 Jan;34(1):79-81. PubMed PMID: 15109086.

20: Raginov IS, Chelyshev IuA. [Post-traumatic survival in different subpopulations of sensory neurons]. Morfologiia. 2003;124(4):47-50. Russian. PubMed PMID: 14628555.